

In-Depth Technical Guide on the Spectral Data of Benzyloxyacetaldehyde Dimethyl Acetal

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Compound of Interest

Compound Name: *Benzyloxyacetaldehyde dimethyl acetal*

Cat. No.: *B147722*

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Abstract: This technical guide provides a detailed overview of the spectral data for **benzyloxyacetaldehyde dimethyl acetal** (CAS No. 127657-97-0). Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies based on the compound's functional groups. Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.

Compound Overview

Compound Name: **Benzyloxyacetaldehyde dimethyl acetal** Molecular Formula: $C_{11}H_{16}O_3$

Molecular Weight: 196.24 g/mol Structure:

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Predicted and Expected Spectral Data

The following sections summarize the predicted and expected spectral data for **benzyloxyacetaldehyde dimethyl acetal**. The NMR and MS data are computationally predicted, while the IR data is based on characteristic frequencies of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	Multiplet	5H	C_6H_5 -
~ 4.55	Singlet	2H	-O-CH ₂ -Ph
~ 4.50	Triplet	1H	-CH(OCH ₃) ₂
~ 3.55	Doublet	2H	-CH ₂ -CH(OCH ₃) ₂
~ 3.35	Singlet	6H	-CH(OCH ₃) ₂

Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ) (ppm)	Assignment
~ 138.0	Quaternary Aromatic Carbon (C-ipso)
~ 128.4	Aromatic CH (C-ortho, C-meta)
~ 127.7	Aromatic CH (C-para)
~ 103.0	Acetal Carbon (CH(OCH ₃) ₂)
~ 73.0	Methylene Carbon (-O-CH ₂ -Ph)
~ 71.0	Methylene Carbon (-CH ₂ -CH)
~ 54.0	Methoxy Carbons (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for an aromatic ring, an ether, and an acetal functional group.^{[1][2]}

Wavenumber Range (cm ⁻¹)	Intensity	Vibration	Functional Group
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
1600, 1495	Medium-Weak	C=C Stretch	Aromatic Ring
1250 - 1050	Strong	C-O Stretch	Ether & Acetal

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum is predicted to show the following fragmentation pattern.

Predicted m/z	Proposed Ion Structure / Formula	Likely Fragmentation Pathway
196	[C ₁₁ H ₁₆ O ₃] ^{+•}	Molecular Ion (M ^{+•})
165	[C ₁₀ H ₁₃ O ₂] ⁺	Loss of a methoxy radical (•OCH ₃)
121	[C ₇ H ₅ O ₂] ⁺	Cleavage of the acetal group
91	[C ₇ H ₇] ⁺	Benzyl cation (rearranged to tropylium ion)
75	[C ₃ H ₇ O ₂] ⁺	Dimethoxyethyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as **benzyloxyacetaldehyde dimethyl acetal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-25 mg of the liquid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.^[3] The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
- **Filtration:** Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place one to two drops of the pure liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).^[4]
- **Film Formation:** Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
- **Data Acquisition:**
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

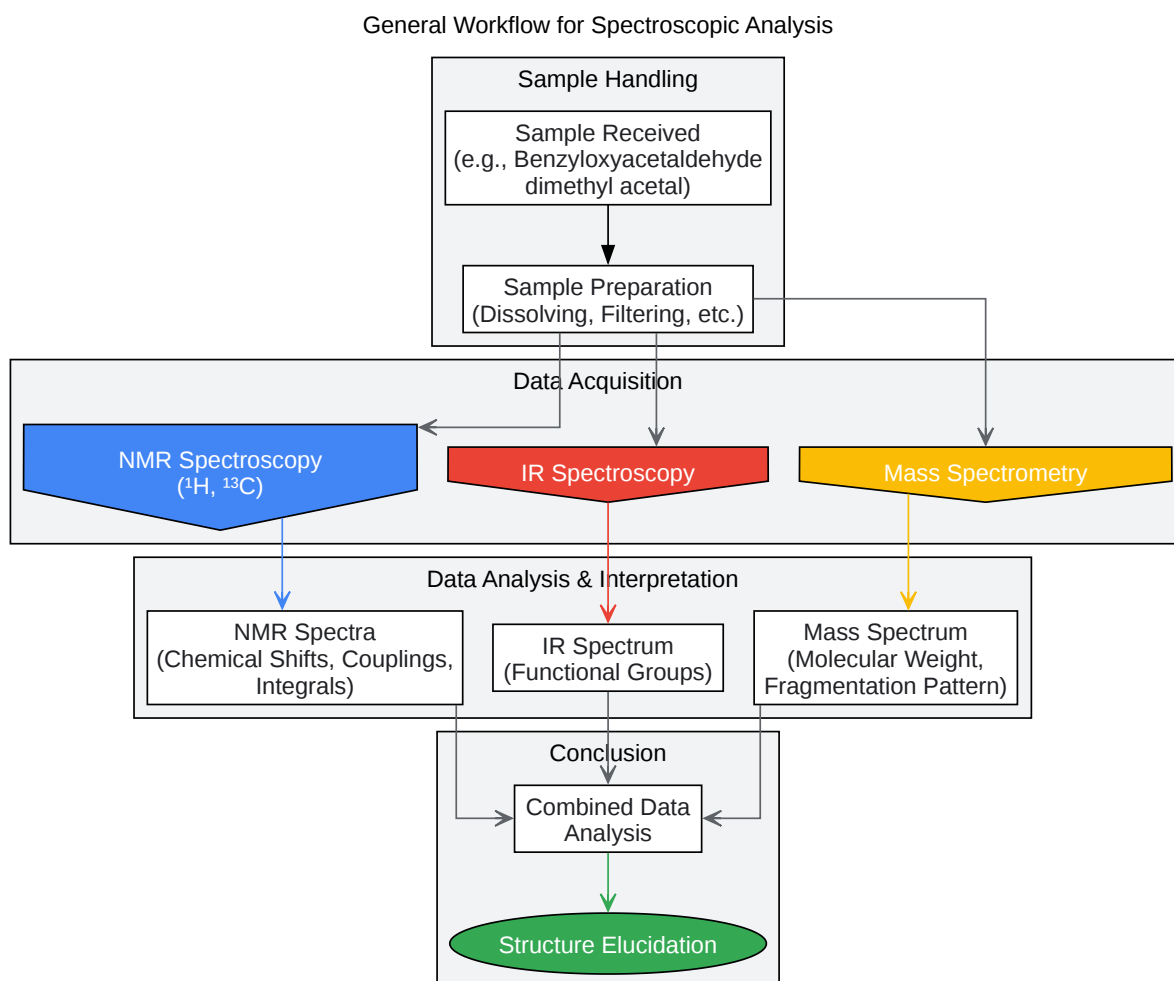
- Acquire a background spectrum of the empty instrument first.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}). The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.
- After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to the mass spectrometer.
- Ionization (Electron Impact - EI):
 - The sample molecules in the vapor phase are bombarded by a high-energy beam of electrons (typically 70 eV).[5]
 - This bombardment removes an electron from the molecule, creating a positively charged molecular ion ($\text{M}^{+\bullet}$).
- Fragmentation and Analysis:
 - The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
 - These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector measures the abundance of each ion at a specific m/z , and the data is plotted as a mass spectrum showing relative intensity versus m/z . The most intense peak is known as the base peak and is assigned a relative intensity of 100.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.



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Caption: Workflow for compound identification using spectroscopic methods.

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